Antibiotic AB-74
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotic AB 74 is a potent antibiotic compound known for its efficacy against a broad spectrum of bacterial infections. It is particularly effective against Gram-positive bacteria and has been utilized in various research and clinical settings to combat bacterial resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antibiotic AB 74 involves several key steps The initial step typically includes the formation of the core structure through a series of condensation reactionsThe final product is obtained after purification processes such as crystallization or chromatography .
Industrial Production Methods
Industrial production of Antibiotic AB 74 often involves large-scale fermentation processes. The compound is produced by cultivating specific strains of bacteria or fungi that naturally produce the antibiotic. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic in its pure form .
Chemical Reactions Analysis
Types of Reactions
Antibiotic AB 74 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Antibiotic AB 74 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and to develop new antibacterial agents.
Medicine: Investigated for its potential use in treating resistant bacterial infections.
Industry: Utilized in the development of new antibiotics and in the production of antibacterial coatings and materials
Mechanism of Action
Antibiotic AB 74 exerts its effects by targeting bacterial ribosomes, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their eventual death. The compound binds to specific sites on the ribosome, preventing the formation of essential proteins required for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: Another broad-spectrum antibiotic that inhibits protein synthesis.
Oxacillin: A penicillin antibiotic used to treat resistant staphylococci infections.
Gatifloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV .
Uniqueness
Antibiotic AB 74 is unique due to its specific binding affinity to bacterial ribosomes and its effectiveness against a wide range of Gram-positive bacteria. Unlike some other antibiotics, it has shown lower susceptibility to resistance mechanisms, making it a valuable tool in the fight against bacterial infections .
Properties
Molecular Formula |
C21H39N3O13 |
---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
(3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |
InChI |
InChI=1S/C21H39N3O13/c1-23-7-3-8(24-2)11(28)16(10(7)27)34-20-18-17(12(29)9(5-26)33-20)36-21(37-18)19(32)14(31)13(30)15(35-21)6(22)4-25/h6-20,23-32H,3-5,22H2,1-2H3/t6?,7-,8+,9-,10+,11-,12+,13-,14-,15-,16?,17+,18+,19?,20+,21?/m1/s1 |
InChI Key |
XQRJFJIKNNEPNI-JUYPSJDTSA-N |
Isomeric SMILES |
CN[C@@H]1C[C@@H]([C@H](C([C@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)C([C@@H]([C@H]([C@H](O4)C(CO)N)O)O)O)O)NC |
Canonical SMILES |
CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.